molecular formula C12H6Cl4 B1595939 2,2',3,6-Tetrachlorobiphenyl CAS No. 70362-45-7

2,2',3,6-Tetrachlorobiphenyl

Cat. No. B1595939
CAS RN: 70362-45-7
M. Wt: 292 g/mol
InChI Key: VHGHHZZTMJLTJX-UHFFFAOYSA-N
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Description

2,2',3,6-Tetrachlorobiphenyl, also known as PCB-77, is a chemical compound that belongs to the group of polychlorinated biphenyls (PCBs). It is a white, odorless, crystalline solid that has been used in many industrial applications, such as coolant fluids, lubricants, and electrical insulators. PCB-77 is also known to be a persistent organic pollutant (POP) due to its ability to accumulate in the environment and its potential to cause adverse health effects.

Scientific Research Applications

  • Dechlorination by Anaerobic Microorganisms : Research by Van Dort & Bedard (1991) demonstrated the dechlorination of a related compound, 2,3,5,6-tetrachlorobiphenyl, by unacclimated methanogenic pond sediment. This study contributes to understanding the environmental degradation and bioremediation of chlorinated biphenyls.

  • Sterically Encumbered Systems for Phosphorus Centers : Shah et al. (2000) explored tetraarylphenyls as ligands for synthesizing compounds with two phosphorus centers, using a compound structurally similar to 2,2',3,6-Tetrachlorobiphenyl. This research, detailed in Inorganic Chemistry, is significant for the development of materials with novel properties.

  • Stimulation of Microbial Dechlorination : Bedard et al. (1996) conducted a study on 2,5,3‘,4‘-tetrachlorobiphenyl, closely related to 2,2',3,6-Tetrachlorobiphenyl, to stimulate dechlorination of polychlorinated biphenyls in sediment. This research, published in Environmental Science & Technology, is relevant for environmental cleanup strategies.

  • Synthesis of Chlorinated Biphenyls : Bergman & Wachtmeister (1977) in Chemosphere described the synthesis of various chlorinated biphenyls, including a compound similar to 2,2',3,6-Tetrachlorobiphenyl. This work aids in understanding the chemical properties and synthesis of chlorinated biphenyl compounds.

  • Synthesis and Chromatographic Assessment : Nakatsu et al. (1982) synthesized and assessed a compound closely related to 2,2',3,6-Tetrachlorobiphenyl, as documented in Journal of Chromatography A. This research is important for developing analytical methods for these compounds.

  • EPR Studies of Rhodium(II) and Cobalt(II) Porphyrins : Wayland et al. (1993) studied the reactivity of tetrakis porphyrinato rhodium(II) with various ligands, including a structure similar to 2,2',3,6-Tetrachlorobiphenyl. Their work, published in the Journal of the American Chemical Society, provides insights into the electronic structure of these complexes.

properties

IUPAC Name

1,2,4-trichloro-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGHHZZTMJLTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074779
Record name 2,2',3,6-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,6-Tetrachlorobiphenyl

CAS RN

70362-45-7
Record name 2,2',3,6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,6-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF463BP8XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
H Inui, T Ito, C Miwa, Y Haga, M Kubo… - Environmental …, 2022 - ACS Publications
Although polychlorinated biphenyls (PCBs) were commercially banned half a century ago, contamination of the environment and organisms by PCBs is still observed. PCBs show high …
Number of citations: 1 pubs.acs.org
M Nowakowska, E Sustar, JE Guillet - Journal of the American …, 1991 - ACS Publications
Photodechlorination of 2, 2', 3, 3/, 6, 6'-hexachlorobiphenyl (HCB) solubilized in an aqueous solution of poly (sodium styrenesulfonate-co-2-vinylnaphthalene)(PSSS-VN) was studied …
Number of citations: 42 pubs.acs.org
T Ito, C Miwa, Y Haga, M Kubo, T Itoh, K Yamamoto… - Chemosphere, 2022 - Elsevier
Chiral polychlorinated biphenyls (PCBs) have atropisomers that have different axial chiralities and exist as racemic mixtures. However, biochemical processes often result in the …
Number of citations: 6 www.sciencedirect.com
AJ Macedo, KN Timmis… - Environmental …, 2007 - Wiley Online Library
The purpose of this work was to determine the extent of microbial metabolic potential for polychlorinated biphenyls (PCBs) in soils that have had no previous exposure to this class of …
M Moeder, T Cajthaml, G Koeller, P Erbanová, V Šašek - Chemosphere, 2005 - Elsevier
The biodegradation of polychlorinated biphenyls (PCBs), formerly applied in technical mixtures called Delor 103, was realized by the white rot fungus Pleurotus ostreatus. Besides the …
Number of citations: 45 www.sciencedirect.com
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
SB Hawthorne, CB Grabanski, DJ Miller - Analytical chemistry, 2009 - ACS Publications
Determining dissolved concentrations of polychlorinated biphenyls (PCBs) in sediment pore (interstitial) water with conventional solvent extraction methods is problematic because …
Number of citations: 47 pubs.acs.org
G Zanaroli, JR Perez-Jimenez, LY Young, L Marchetti… - Biodegradation, 2006 - Springer
The occurrence of reductive dechlorination processes towards pre-existing PCBs and five exogenous coplanar PCBs were investigated in a contaminated sediment of Porto Marghera (…
Number of citations: 50 link.springer.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com
LI Osemwengie, GW Sovocool - Chromatography …, 2011 - downloads.hindawi.com
This research evaluates a recently developed comprehensive two-dimensional gas chromatography 2D GC coupled with a time-of-flight (TOF) mass spectrometer for the potential …
Number of citations: 6 downloads.hindawi.com

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